Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)-
Brand Name: Vulcanchem
CAS No.: 72442-34-3
VCID: VC18429731
InChI: InChI=1S/C23H28N4O4/c1-3-30-23(29)26-25-22(28)18-12-31-13(2)17-11-27-9-8-15-14-6-4-5-7-19(14)24-21(15)20(27)10-16(17)18/h4-7,12-13,16-17,20,24H,3,8-11H2,1-2H3,(H,25,28)(H,26,29)/t13-,16-,17+,20-/m0/s1
SMILES:
Molecular Formula: C23H28N4O4
Molecular Weight: 424.5 g/mol

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)-

CAS No.: 72442-34-3

Cat. No.: VC18429731

Molecular Formula: C23H28N4O4

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- - 72442-34-3

Specification

CAS No. 72442-34-3
Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
IUPAC Name ethyl N-[[(1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carbonyl]amino]carbamate
Standard InChI InChI=1S/C23H28N4O4/c1-3-30-23(29)26-25-22(28)18-12-31-13(2)17-11-27-9-8-15-14-6-4-5-7-19(14)24-21(15)20(27)10-16(17)18/h4-7,12-13,16-17,20,24H,3,8-11H2,1-2H3,(H,25,28)(H,26,29)/t13-,16-,17+,20-/m0/s1
Standard InChI Key IMCUYCGIDHSEJR-NYYTWLDWSA-N
Isomeric SMILES CCOC(=O)NNC(=O)C1=CO[C@H]([C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)C
Canonical SMILES CCOC(=O)NNC(=O)C1=COC(C2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

The compound’s IUPAC name, ethyl N-[[(1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carbonyl]amino]carbamate, reflects its intricate polycyclic architecture. The core structure consists of a pentacyclic system integrating indole and quinoline moieties, modified by a 17-oxa bridge and a methyl group at position 16. The ethoxycarbonyl hydrazide substituent at position 2 introduces additional steric and electronic complexity.

Comparative Analysis with Related Alkaloids

Structurally, this compound shares homology with ajmalicine (CAS No. 483-04-5), a well-characterized antihypertensive alkaloid isolated from Rauvolfia serpentina. While ajmalicine features a methyl ester group at position 19, the subject compound replaces this with a 2-(ethoxycarbonyl)hydrazide moiety . This modification alters its polarity, bioavailability, and potential receptor interactions.

Table 1: Comparative Molecular Properties

PropertySubject CompoundAjmalicine
Molecular FormulaC23H28N4O4\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{4}C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight (g/mol)424.5352.4
Key Functional GroupsEthoxycarbonyl hydrazideMethyl ester
CAS Registry Number72442-34-3483-04-5

Synthesis and Preparation

Synthetic Methodology

The synthesis of this hydrazide derivative follows a continuous flow process, which optimizes reaction efficiency and yield. The protocol involves:

  • Hydrazide Formation: Reaction of the parent carboxylic acid (oxayohimban-16-carboxylic acid) with hydrazine hydrate under acidic conditions.

  • Ethoxycarbonyl Protection: Subsequent acylation with ethyl chloroformate to introduce the ethoxycarbonyl group.

This method achieves yields of 65–91%, surpassing traditional batch synthesis in reproducibility and scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR data (PubChem CID 11416867 ) for related oxayohimban derivatives reveal characteristic peaks for carbonyl carbons (170–180 ppm) and aromatic/heterocyclic carbons (100–150 ppm).

  • The ethoxycarbonyl group exhibits distinct signals at ~14 ppm (CH₃), ~60 ppm (CH₂), and ~155 ppm (C=O).

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 424.5 ([M+H]⁺), consistent with the molecular formula.

Challenges and Future Directions

Synthetic Optimization

Further refinement of the continuous flow process could reduce byproduct formation and enhance purity. Catalytic asymmetric synthesis may also improve stereochemical control during hydrazide formation.

Biological Screening

In vitro assays targeting GPCRs (G-protein-coupled receptors) and ion channels are critical to validate hypothesized activities. Toxicity profiling and ADMET (absorption, distribution, metabolism, excretion, toxicity) studies will further elucidate its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator